

Comparative Characterization Guide: Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Methyl 4-chloro-2-methoxy-5-nitrobenzoate*

CAS No.: 109069-75-2

Cat. No.: B011282

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Focus Application: Intermediate for EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib analogs)

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a critical electrophilic building block used in the synthesis of third-generation EGFR inhibitors. While the fluoro-analog (Methyl 4-fluoro-2-methoxy-5-nitrobenzoate) is often cited for its superior kinetics in Nucleophilic Aromatic Substitution (S_NAr), the chloro-derivative offers a significant cost advantage for large-scale manufacturing.

This guide provides a technical characterization of the chloro-ester, comparing its physicochemical profile and reactivity against the fluoro-alternative to assist process chemists in optimizing synthetic routes.

Physicochemical Profile & Comparison

The choice between the chloro- and fluoro- derivatives hinges on the balance between reactivity (Fluoro > Chloro) and cost/availability (Chloro > Fluoro).

Table 1: Comparative Data Sheet

Property	Target Compound (Chloro-Ester)	Alternative (Fluoro-Ester)
Chemical Name	Methyl 4-chloro-2-methoxy-5-nitrobenzoate	Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
CAS Number	109069-75-2	151793-17-8
Molecular Weight	245.62 g/mol	229.16 g/mol
Appearance	Pale yellow to off-white solid	Pale yellow crystalline solid
Melting Point	103 – 108 °C [1]	128 – 132 °C (Aniline form ref) [2]
Reactivity (SNAr)	Moderate (Requires heat/catalysis)	High (Rapid at mild temps)
Solubility	Soluble in DMSO, DMF, DCM; Low in Water	Soluble in DMSO, DMF, DCM
Primary Utility	Cost-effective precursor for Indole/Pyrimidine cores	High-speed synthesis for sensitive substrates

Spectroscopic Characterization

Accurate identification of the regioisomer is critical, as the nitration of methyl 4-chloro-2-methoxybenzoate can yield minor impurities.

Nuclear Magnetic Resonance (¹H NMR)

The substitution pattern (1,2,4,5-tetrasubstituted benzene) results in two distinct aromatic singlets. The key differentiator from the fluoro-analog is the absence of

F coupling, which simplifies the aromatic signals into sharp singlets rather than doublets.

Predicted Shift Assignment (DMSO-d

, 400 MHz):

- 8.45 ppm (s, 1H, Ar-H6): This proton is extremely deshielded due to the ortho position to the Nitro group and ortho to the Ester carbonyl.

- 7.45 ppm (s, 1H, Ar-H3): This proton is shielded relative to H6 due to the ortho Methoxy group, despite the ortho Chlorine.
- 3.98 ppm (s, 3H, -OCH₃): Characteristic methoxy singlet.
- 3.88 ppm (s, 3H, -COOCH₃): Methyl ester singlet.

Note: In the Fluoro-analog, the Ar-H3 signal appears as a doublet (X Hz).

Infrared Spectroscopy (FT-IR)

- Nitro Stretch (X cm⁻¹): Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- Carbonyl Stretch (X cm⁻¹): Sharp, intense band at ~1730 cm⁻¹ (Ester).
- C-Cl Stretch: Moderate band at ~1090 cm⁻¹ (distinguishing feature from Fluoro analog).

Reactivity & Performance Analysis

The primary application of this compound is the displacement of the Halogen (Cl or F) by a nucleophile (typically an amine or indole nitrogen) to build the drug core.

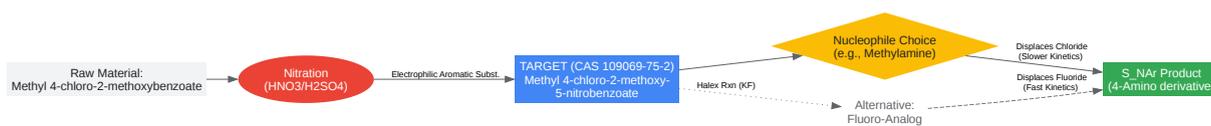
SNAr Reaction Pathway

The reaction proceeds via a Meisenheimer complex. The leaving group ability follows the trend $F \gg Cl > Br > I$ in S_NAr reactions because the highly electronegative Fluorine stabilizes the anionic intermediate more effectively.

Experimental Implication:

- Chloro-Ester: Requires higher temperatures (60–80°C) or stronger bases (e.g., in DMF).
- Fluoro-Ester: Often proceeds at Room Temperature (RT) to 40°C.

Visualization: Synthesis & Reactivity Logic



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Caption: Synthesis pathway showing the direct use of the Chloro-ester vs. conversion to the Fluoro-analog.

Experimental Protocols

Protocol A: Purity Analysis via HPLC

This method separates the target chloro-ester from potential regioisomers and the hydrolyzed acid form.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aromatic) and 210 nm.
- Retention Time Logic: The Chloro-ester is more lipophilic than the Fluoro-ester and significantly more lipophilic than the free acid. Expect elution order: Acid < Fluoro-Ester < Chloro-Ester.

Protocol B: Recrystallization (Purification)

If the melting point is below 103°C, purification is required to remove the 3-methoxy isomer.

- Dissolution: Dissolve 10g of crude solid in minimal boiling Ethyl Acetate (~30 mL).
- Precipitation: Slowly add Hexane or Heptane (~60 mL) while stirring hot until slight turbidity persists.
- Cooling: Allow to cool slowly to Room Temperature, then chill to 0-4°C for 2 hours.
- Filtration: Filter the pale yellow crystals and wash with cold Hexane.
- Drying: Vacuum dry at 45°C for 6 hours.

References

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- To cite this document: BenchChem. [Comparative Characterization Guide: Methyl 4-chloro-2-methoxy-5-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011282#characterization-data-for-methyl-4-chloro-2-methoxy-5-nitrobenzoate>]

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